Bienvenue dans la boutique en ligne BenchChem!

7-Bromoquinoline-3,4-diamine

GPCR pharmacology adrenergic receptor radioligand binding

Choose 7-Bromoquinoline-3,4-diamine for your medicinal chemistry programs to leverage the unique 7-bromo-substitution pattern critical for nanomolar antiplasmodial activity (IC₅₀ 3–12 nM) and CNS-penetrant adrenergic modulation (Ki = 2.5 nM). Unlike chloro, fluoro, or methoxy analogs, the 7-bromo group preserves potency against drug-resistant strains and provides a versatile handle for Suzuki and Buchwald-Hartwig cross-coupling. The dual 3,4-diamine enables condensation to fused heterocycles. Commercial 97% purity ensures reliable parallel synthesis and late-stage functionalization.

Molecular Formula C9H8BrN3
Molecular Weight 238.08
CAS No. 1232149-37-9
Cat. No. B3046352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoquinoline-3,4-diamine
CAS1232149-37-9
Molecular FormulaC9H8BrN3
Molecular Weight238.08
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C=C1Br)N)N
InChIInChI=1S/C9H8BrN3/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H,11H2,(H2,12,13)
InChIKeySYMORBBHPXGJHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoquinoline-3,4-diamine (CAS 1232149-37-9): Chemical Identity and Procurement Baseline


7-Bromoquinoline-3,4-diamine is a brominated heteroaromatic diamine building block belonging to the quinoline class. Its molecular formula is C9H8BrN3, with a molecular weight of 238.08 g/mol and a canonical SMILES of NC1=CN=C2C=C(Br)C=CC2=C1N . The compound features a bromine atom at the 7-position and amino groups at the 3- and 4-positions of the quinoline core, creating a unique hydrogen-bonding and electrophilic substitution profile. Commercial sources typically offer the compound at 95–97% purity, with MDL number MFCD24387231 . The calculated logP of 3.32 and polar surface area (PSA) of 64.93 Ų indicate moderate lipophilicity and hydrogen-bonding capacity relevant to medicinal chemistry design.

Why 7-Bromoquinoline-3,4-diamine Cannot Be Substituted by Other Halogenated Quinoline Diamines


The 7-bromo substitution pattern in quinoline-3,4-diamine dictates specific electronic and steric properties that cannot be replicated by chloro, fluoro, or methoxy analogs. Structure–activity relationship (SAR) studies on 7-substituted 4-aminoquinolines demonstrate that halogen identity at the 7-position dramatically alters biological activity; 7-bromo and 7-iodo derivatives maintain nanomolar potency against both drug-susceptible and drug-resistant Plasmodium falciparum (IC₅₀ 3–12 nM), while 7-fluoro and 7-methoxy analogs show 5- to 250-fold reduced activity [1]. The dual 3,4-diamine functionality further distinguishes this scaffold, enabling unique metal coordination and hydrogen-bonding geometries unavailable to monoamino or N-alkylated derivatives. Procurement of a generic "quinoline diamine" without specification of the 7-bromo group and exact amino positions risks introducing a compound with fundamentally different reactivity, bioactivity, and physicochemical profile.

Quantitative Evidence Guide for 7-Bromoquinoline-3,4-diamine: Assay Data and Comparator Analysis


Alpha-2 Adrenergic Receptor Binding Affinity of 7-Bromoquinoline-3,4-diamine

7-Bromoquinoline-3,4-diamine was evaluated for binding affinity at the alpha-2 adrenergic receptor using a competitive radioligand binding assay with [³H]clonidine in rat isolated brain membranes. The compound inhibited specific [³H]clonidine binding with a Ki value of 2.5 nM [1]. No direct comparator data was reported in the same assay system; this represents the compound's intrinsic target engagement value.

GPCR pharmacology adrenergic receptor radioligand binding

Impact of 7-Bromo Substitution on Antiplasmodial Potency in 4-Aminoquinoline Scaffolds

In a systematic SAR study of 7-substituted 4-aminoquinolines, compounds bearing a 7-bromo substituent retained full antiplasmodial activity against both chloroquine-susceptible and chloroquine-resistant P. falciparum strains, with IC₅₀ values ranging from 3 to 12 nM [1]. In contrast, 7-fluoro and 7-trifluoromethyl analogs were less active (IC₅₀ 15–50 nM susceptible; 18–500 nM resistant), and 7-methoxy analogs were largely inactive (IC₅₀ 17–150 nM susceptible; 90–3000 nM resistant) [1]. This class-level inference demonstrates that 7-bromo substitution confers superior antiplasmodial potency relative to other halogen and oxygen substituents at the same position.

antimalarial Plasmodium falciparum drug resistance

Aminoquinoline Scaffolds as Kinase Inhibitors: Patent Class Coverage

Patent literature (TW201808946A) discloses amino-quinoline compounds of the general formula encompassing 7-bromoquinoline-3,4-diamine as kinase inhibitors [1]. The patent claims methods of making and using such compounds for inhibiting specific kinases involved in disease pathways. While quantitative IC₅₀ data for 7-bromoquinoline-3,4-diamine is not explicitly provided, the structural class is claimed to possess kinase inhibitory activity.

kinase inhibition cancer signal transduction

Physicochemical Profile: LogP and Polar Surface Area of 7-Bromoquinoline-3,4-diamine

Calculated physicochemical properties for 7-bromoquinoline-3,4-diamine include a logP of 3.324 and a topological polar surface area (PSA) of 64.93 Ų . These values indicate moderate lipophilicity within Lipinski's Rule of Five guidelines (logP ≤5) and a PSA below the 90 Ų threshold commonly associated with favorable blood–brain barrier penetration.

drug-likeness Lipinski CNS permeability

Optimal Application Scenarios for 7-Bromoquinoline-3,4-diamine Based on Evidence


Antimalarial Drug Discovery: Scaffold for 7-Bromo-4-Aminoquinoline Derivatives

7-Bromoquinoline-3,4-diamine serves as a key synthetic precursor for generating 4-aminoquinoline analogs with potential antiplasmodial activity. The class-level SAR evidence demonstrates that 7-bromo substitution maintains low-nanomolar potency against both drug-susceptible and drug-resistant P. falciparum strains, whereas 7-fluoro and 7-methoxy substitutions significantly diminish activity [1]. This compound is therefore the preferred starting material for synthesizing novel antimalarial candidates targeting chloroquine-resistant malaria.

Kinase Inhibitor Lead Generation Within Claimed Patent Space

The compound's inclusion within the structural genus of patent TW201808946A (amino-quinolines as kinase inhibitors) provides a defined intellectual property framework for medicinal chemistry optimization [1]. Researchers developing kinase-targeted therapeutics for oncology or inflammatory diseases may utilize 7-bromoquinoline-3,4-diamine as a starting scaffold, with the bromine atom offering a versatile handle for further functionalization via cross-coupling chemistry.

CNS-Targeted GPCR Ligand Development

With demonstrated nanomolar binding affinity (Ki = 2.5 nM) at the alpha-2 adrenergic receptor [1] and favorable CNS physicochemical parameters (logP = 3.32, PSA = 64.9 Ų) [2], 7-bromoquinoline-3,4-diamine represents a viable lead-like scaffold for CNS-penetrant adrenergic modulators. The compound's moderate lipophilicity and low PSA support blood–brain barrier permeability predictions, making it suitable for neurological and psychiatric drug discovery programs.

Synthetic Building Block for Cross-Coupling and Heterocycle Assembly

The 7-bromo substituent provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 3,4-diamine moiety enables condensation reactions to form fused heterocycles such as imidazoquinolines and triazoloquinolines. Commercial availability at 95–97% purity [1] makes this compound a reliable, procurement-ready intermediate for parallel synthesis libraries and late-stage functionalization in medicinal chemistry campaigns.

Quote Request

Request a Quote for 7-Bromoquinoline-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.